

## A Cross-Study Validation of Historical Trasidrex Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of historical clinical trial data for **Trasidrex**, a fixed-dose combination antihypertensive agent, alongside contemporaneous alternatives from the 1970s and 1980s. The data presented is based on available published abstracts and reviews from that era. Due to the historical nature of these studies, access to full-text articles and raw data is limited. The information herein is intended to offer a comparative perspective based on the available scientific literature.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data extracted from historical clinical trials of **Trasidrex** and its components, as well as alternative antihypertensive therapies of the same period.

Table 1: Efficacy of **Trasidrex** in Hypertensive Patients



Study (Year)	Number of Patients	Treatmen t	Duration	Baseline Blood Pressure (mmHg)	Final Blood Pressure (mmHg)	Mean Reductio n in Blood Pressure (mmHg)
Forrest (1980)[1]	678	Trasidrex (1-2 tablets daily)	4 weeks	179/108	155/93	24/15
Ebbutt & Elsdon- Dew (1979)[2]	Not Specified	Transfer from free combination to Trasidrex	12 weeks	Not Specified	Not Specified	"Marginally improved" blood pressure control
Ebbut, Elsdon- Dew, & Murphy (1978)[3]	62	Transfer from free combinatio n to Trasidrex	Not Specified	Not Specified	Not Specified	"Marginally improved" blood pressure control

Table 2: Comparison of Alternative Antihypertensive Therapies (c. 1980s)



Study (Year)	Treatment	Number of Patients	Duration	Mean Reduction in Blood Pressure (mmHg)	Key Findings
Veterans Administratio n Cooperative Study (1982) [4]	Propranolol	394 (long- term phase)	12 months	8.3/11.3	Hydrochlorot hiazide was more effective in controlling blood pressure.
Veterans Administratio n Cooperative Study (1982) [4]	Hydrochlorot hiazide	394 (long- term phase)	12 months	17.5/13.1	Greater percentage of patients achieved goal diastolic BP (<90 mmHg).
Cochrane Review (2009) - Analysis of historical trials[5][6][7]	Methyldopa (500-2250 mg daily)	231 (in meta- analysis)	4-6 weeks (most studies)	13/8 (compared to placebo)	Effective in lowering blood pressure, but adverse effect reporting was poor in original studies.

### **Experimental Protocols**

The methodologies described in the available abstracts of the historical clinical trials are summarized below. These descriptions are high-level and lack the detailed specifics of modern clinical trial reporting.



## Trasidrex Studies (Forrest, 1980; Ebbutt & Elsdon-Dew, 1979; Ebbut, Elsdon-Dew, & Murphy, 1978)[1][2][3]

- Study Design: The studies were primarily open-label, multicentre trials conducted in a
  general practice setting. One study involved transferring patients from a free combination of
  slow-release oxprenolol and a diuretic to the fixed-dose **Trasidrex**.[2][3] Another study
  enrolled patients whose hypertension was inadequately controlled by a beta-blocker alone.
  [1]
- Patient Population: Patients were adults with essential hypertension. In one study, patients
  had a resting diastolic blood pressure greater than 100 mmHg despite existing beta-blocker
  therapy.[1]
- Intervention: Patients received **Trasidrex**, which consisted of 160 mg of sustained-release oxprenolol hydrochloride and 0.25 mg of cyclopenthiazide per tablet. The dosage was typically one or two tablets daily.
- Assessments: Key parameters assessed included blood pressure, heart rate, body weight, and the incidence of side effects. These were typically measured at baseline and at regular intervals (e.g., 4-week intervals) throughout the study.[2] Serum potassium levels were also monitored.[2]

# Veterans Administration Cooperative Study (1982) - Propranolol vs. Hydrochlorothiazide[4]

- Study Design: A double-blind, randomized, controlled trial.
- Patient Population: 683 male patients with initial diastolic blood pressures ranging from 95 to 114 mmHg.
- Intervention: Patients were randomly allocated to receive either propranolol hydrochloride or hydrochlorothiazide.
- Assessments: The primary outcome was the control of blood pressure. The study also monitored for biochemical abnormalities.



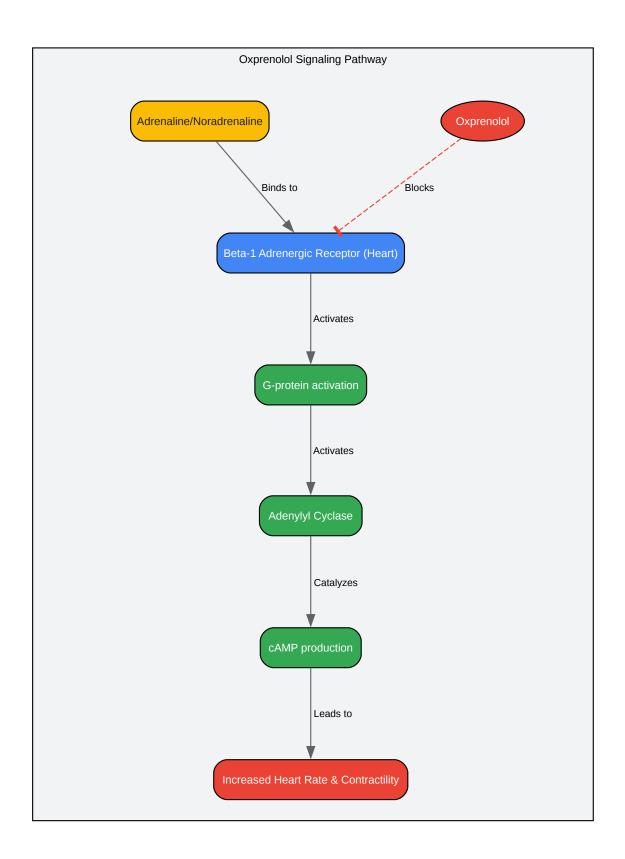
### Methyldopa Trials (Summarized in Cochrane Review, 2009)[5][6][7]

- Study Design: The review included randomized controlled trials, with most being parallel or crossover designs, comparing methyldopa to a placebo.
- Patient Population: Patients with primary hypertension.
- Intervention: Daily doses of methyldopa ranged from 500 to 2250 mg.
- Assessments: The primary outcome in the meta-analysis was the change in systolic and diastolic blood pressure. The review noted that the original studies had poor reporting of adverse effects.

### **Mechanism of Action and Experimental Workflows**

The following diagrams illustrate the signaling pathways of the constituent components of **Trasidrex** and a typical experimental workflow for a clinical trial of that era.

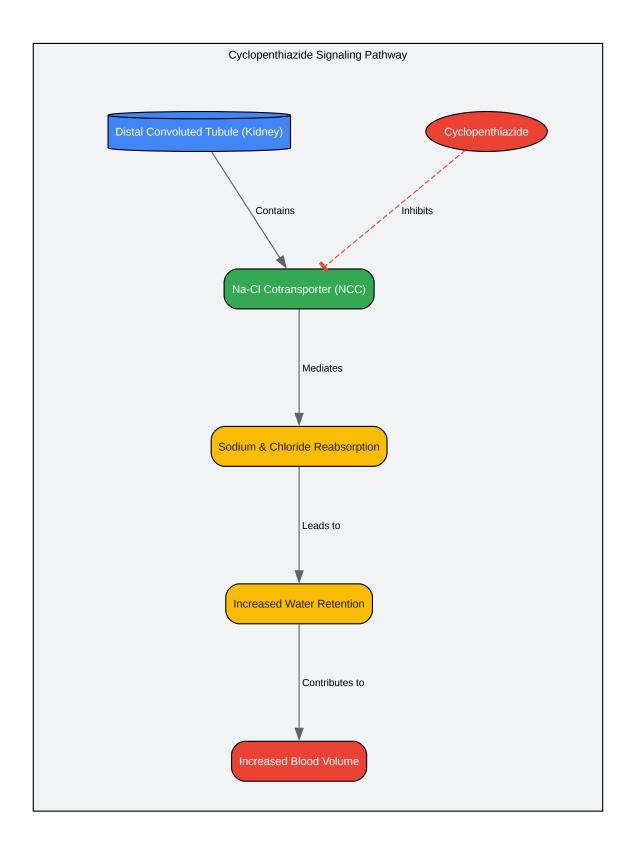




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Caption: Oxprenolol, a non-selective beta-blocker, competitively inhibits beta-1 adrenergic receptors in the heart, reducing heart rate and contractility.[8][9]





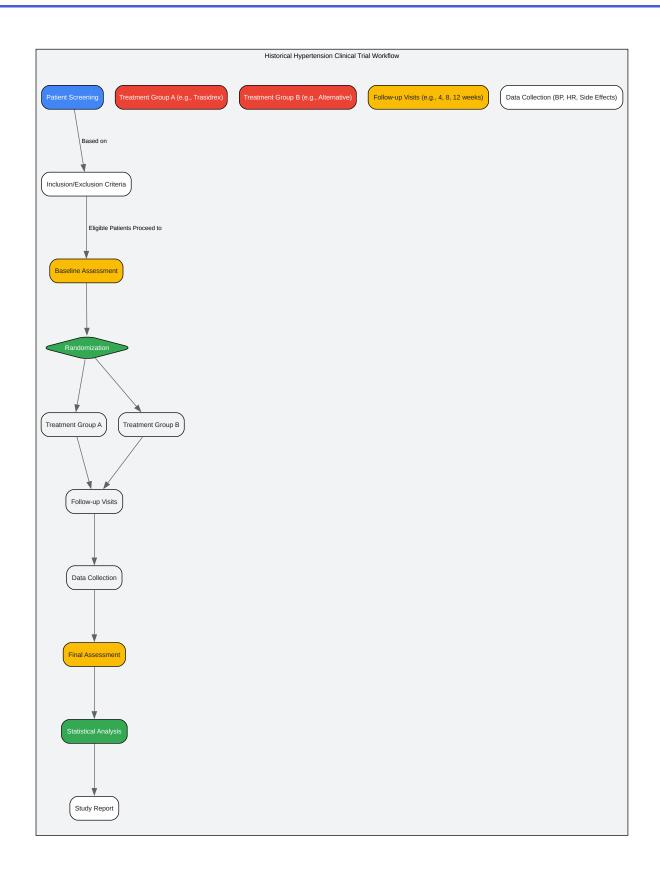




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Caption: Cyclopenthiazide, a thiazide diuretic, inhibits the Na-Cl cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion.[10][11][12] [13]





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Caption: A generalized workflow for a historical hypertension clinical trial, from patient screening to the final study report.[14][15][16][17][18]

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